molecular formula C15H17BrN2O3 B1524943 5-Bromo-7-(piperidin-4-ylmethylamino)benzofuran-2-carboxylic acid CAS No. 1310356-06-9

5-Bromo-7-(piperidin-4-ylmethylamino)benzofuran-2-carboxylic acid

Cat. No.: B1524943
CAS No.: 1310356-06-9
M. Wt: 353.21 g/mol
InChI Key: JPSRNNAKSXAWPL-UHFFFAOYSA-N
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Description

The compound “5-Bromo-7-(piperidin-4-ylmethylamino)benzofuran-2-carboxylic acid” is a small organic molecule . It is a derivative of benzofuran, which is a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of hypervalent iodine reagents for the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: OC(=O)c1cc2cc(Br)cc(NCC3CCNCC3)c2o1 . This notation provides a way to represent the structure of the molecule in a textual format.


Chemical Reactions Analysis

Benzofuran derivatives, including “this compound”, can undergo various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical and Chemical Properties Analysis

The empirical formula of the compound is C15H17BrN2O3 and its molecular mass is 353.211 . Further physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methodologies for synthesizing benzofuran derivatives, highlighting the versatility of these compounds in chemical synthesis. Kumari et al. (2019) describe the synthesis and characterization of 5-bromobenzofuranyl aryl ureas and carbamates, showcasing their potential in medicinal chemistry through antimicrobial screenings Kumari et al., 2019. Similarly, Sanjeeva et al. (2021) detail the synthesis of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, evaluating their antimicrobial activities against various bacterial strains Sanjeeva et al., 2021.

Antimicrobial Screening

The antimicrobial potential of benzofuran derivatives is a significant area of study. The work by Kumari et al. (2019) and Sanjeeva et al. (2021) demonstrates the antimicrobial efficacy of these compounds, suggesting their utility in developing new antimicrobial agents Kumari et al., 2019; Sanjeeva et al., 2021.

Potential Vasodilation Properties

Research into the cardiovascular applications of benzofuran derivatives reveals promising results. Girgis et al. (2008) investigated the vasodilation properties of new 3-pyridinecarboxylates, highlighting the potential therapeutic applications of these compounds in managing cardiovascular diseases Girgis et al., 2008.

Biological Properties

Shafi et al. (2021) explored the synthesis and biological properties of new piperidine substituted benzothiazole derivatives, demonstrating the antibacterial and antifungal activities of these compounds, which could lead to new therapeutic agents Shafi et al., 2021.

Mechanism of Action

While the specific mechanism of action for “5-Bromo-7-(piperidin-4-ylmethylamino)benzofuran-2-carboxylic acid” is not mentioned in the retrieved papers, benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, future research could focus on exploring the full therapeutic potential of “5-Bromo-7-(piperidin-4-ylmethylamino)benzofuran-2-carboxylic acid” and similar compounds.

Properties

IUPAC Name

5-bromo-7-(piperidin-4-ylmethylamino)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c16-11-5-10-6-13(15(19)20)21-14(10)12(7-11)18-8-9-1-3-17-4-2-9/h5-7,9,17-18H,1-4,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSRNNAKSXAWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=C3C(=CC(=C2)Br)C=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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